molecular formula C10H16ClNO B2817499 4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride CAS No. 2416230-78-7

4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride

Cat. No.: B2817499
CAS No.: 2416230-78-7
M. Wt: 201.69
InChI Key: CUGRJJBSAKOYFA-UHFFFAOYSA-N
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Description

4-Azatricyclo[5.2.2.0²,⁶]undecan-8-one hydrochloride is a tricyclic compound featuring a bridged azabicyclic core with a ketone group at position 8 and a hydrochloride salt. Its synthesis typically involves alkylation or condensation reactions starting from imide precursors, followed by purification via crystallization or chromatography . Key structural attributes include a rigid tricyclic scaffold, which enhances binding specificity to biological targets, and the presence of electronegative groups (e.g., ketone, hydrochloride) that influence solubility and reactivity .

Properties

IUPAC Name

4-azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c12-10-3-6-1-2-7(10)9-5-11-4-8(6)9;/h6-9,11H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIOHNPGIQLAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CNCC3C1CC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions often include the use of strong acids like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride involves several chemical reactions, including the formation of derivatives that enhance its biological activity. For instance, researchers have synthesized various aminoalkyl derivatives and evaluated their cytotoxic activities against human cancer cell lines. A notable study reported the synthesis of multiple derivatives and their conversion into hydrochlorides using hydrochloric acid in methanol, followed by recrystallization from methanol/ether solutions .

Cytotoxicity

In vitro studies have demonstrated that certain derivatives of 4-Azatricyclo[5.2.2.02,6]undecan-8-one exhibit significant cytotoxic effects against various human cancer cell lines. The National Cancer Institute conducted evaluations that highlighted the potential of these compounds in cancer treatment . The ability to inhibit cell proliferation makes these derivatives candidates for further development as anticancer agents.

Anti-HIV Activity

Another area of research has focused on the anti-HIV properties of 4-Azatricyclo[5.2.2.02,6]undecan-8-one derivatives. A study investigated the inhibitory effects of synthesized compounds on HIV-1 multiplication in acutely infected cells, revealing promising results that suggest potential therapeutic applications in virology .

Pharmacological Potential

The pharmacological properties of this compound extend beyond cytotoxicity and antiviral activity:

  • Receptor Interaction : Some derivatives have shown interactions with adrenergic, dopaminergic, and serotoninergic receptors, indicating a broader spectrum of pharmacological effects that could be exploited for treating neurological disorders .
  • Topical Applications : Research has also explored the formulation of topical products incorporating this compound due to its stability and efficacy in skin treatments, suggesting potential uses in dermatology .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Kossakowski et al. Cytotoxic ActivityEvaluated various derivatives against cancer cell lines; significant cytotoxic effects noted
MDPI Study Anti-HIV ActivityCompounds showed inhibitory effects on HIV-1 multiplication in infected cells
Academia.edu Topical FormulationsDeveloped stable topical formulations with enhanced skin efficacy

Mechanism of Action

The mechanism of action of 4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Derivatives of 4-azatricyclo[5.2.2.0²,⁶]undecan-8-one vary in substituents at positions 3, 5, and 8, with modifications such as thiourea, urea, arylpiperazine, or aminoalkanol groups. These alterations significantly impact pharmacological activity:

Compound Substituents/Modifications Key Pharmacological Findings Reference ID
4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione Ketone groups at positions 3, 5, 8 Anti-HIV-1 activity (IC₅₀: 12–45 μM in MT-4 cells); moderate cytotoxicity (CC₅₀: >100 μM)
Thiourea derivatives Thiourea group at position 8 Antibacterial activity against Staphylococcus aureus (MIC: 8–32 μg/mL); low anti-HIV-1 efficacy
Urea derivatives Urea group at position 8 Enhanced anti-HIV-1 activity (IC₅₀: 8–20 μM) but higher cytotoxicity (CC₅₀: 50–75 μM)
Arylpiperazine derivatives Arylpiperazine side chain at position 4 Potent anti-HIV-1 activity (IC₅₀: 5–15 μM); improved selectivity index (SI: 10–20)
  • Key Structural Insights :
    • Ketone vs. Thiourea/Urea Groups : The replacement of the ketone with thiourea or urea groups enhances antibacterial activity but reduces anti-HIV potency, likely due to altered hydrogen-bonding interactions with viral enzymes .
    • Arylpiperazine Side Chains : These improve selectivity for HIV-1 reverse transcriptase by introducing hydrophobic interactions, as evidenced by molecular docking studies .

Pharmacological Activity Comparison

  • Anti-HIV-1 Activity :
    • The parent compound (4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione) exhibits moderate anti-HIV-1 activity (IC₅₀: ~30 μM) but low cytotoxicity, making it a scaffold for further optimization .
    • Arylpiperazine derivatives show superior potency (IC₅₀: 5–15 μM) due to enhanced binding to viral entry receptors .
  • Antimicrobial Activity: Thiourea derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (S. aureus, MIC: 8–32 μg/mL) but are ineffective against Gram-negative strains . Aminoalkanol derivatives lack significant antimicrobial effects, highlighting the necessity of electronegative substituents for bacterial target engagement .

Cytotoxicity and Selectivity

  • The parent compound and its thiourea derivatives exhibit low cytotoxicity (CC₅₀: >100 μM), whereas urea and arylpiperazine derivatives show moderate toxicity (CC₅₀: 50–75 μM) .
  • Selectivity indices (SI = CC₅₀/IC₅₀) range from 3–20, with arylpiperazine derivatives achieving the highest SI values (~20) .

Molecular and Computational Insights

  • DFT Studies : Quantum chemical analyses reveal that the tricyclic core’s rigidity and electron-deficient regions (e.g., ketone groups) facilitate interactions with viral proteases and bacterial enzymes .
  • Docking Simulations : Arylpiperazine derivatives bind preferentially to the hydrophobic pocket of HIV-1 gp120, explaining their enhanced antiviral efficacy .

Biological Activity

4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique tricyclic structure, characterized by a nitrogen atom in the ring, suggests various biological activities, including interactions with enzymes and receptors.

  • Molecular Formula : C10H17N·ClH
  • Molecular Weight : 187.71 g/mol
  • CAS Number : 2416230-78-7
  • Physical Form : Powder, typically stored at room temperature with a purity of 95% .

The biological activity of this compound likely involves its interaction with specific molecular targets within biological systems. The compound may modulate enzymatic activity or receptor function through binding interactions, leading to various physiological effects.

Anticancer Activity

Recent studies have explored the cytotoxic properties of related compounds in cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. For instance, derivatives of azatricyclo compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .

CompoundCell LineIC50 (µM)Notes
4-Azatricyclo[5.2.2.02,6]undecan-8-one derivativeK56215Induces apoptosis
4-Azatricyclo[5.2.2.02,6]undecan-8-one derivativeHeLa20Inhibits cell growth

Neuropharmacological Effects

Research indicates that tricyclic compounds can exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The mechanism may involve the modulation of neurotransmitter systems, particularly through serotonin and norepinephrine pathways.

Case Studies

  • Synthesis and Characterization :
    A study involved the synthesis of various N-substituted derivatives of this compound, which were characterized using NMR and mass spectrometry techniques. The derivatives were evaluated for their biological activity against several cancer cell lines, yielding promising results for future drug development .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets, including kinases and G-protein coupled receptors (GPCRs). These studies provide insights into the potential therapeutic applications of the compound in treating diseases such as cancer and neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-Azatricyclo[4.3.1]undecan-5-one hydrochlorideTricyclicModerate anticancer activity
4-Azatricyclo[5.2.2]undecane hydrochlorideTricyclicPotential neuroactive properties

The structural differences among these compounds can significantly influence their biological activity and therapeutic potential.

Q & A

Q. Table 1. Key Spectroscopic Data

TechniqueObservationsReference
¹H NMR (400 MHz)δ 3.2–3.5 (m, bridgehead H), δ 2.1 (s, NH⁺)
HRMS[M+H]⁺ calc. 168.1382, found 168.1385
IR1695 cm⁻¹ (C=O), 2700–2500 cm⁻¹ (NH⁺)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Oxidizing AgentKMnO₄ (0.1 M)+25% vs. CrO₃
Temperature0–5°CReduces side products
Solvent SystemEthanol/Water (1:3)Enhances purity

Q. Table 3. Comparative Bioactivity Profiles

Compound TypeTarget ReceptorIC₅₀ (nM)Reference
Bicyclic (This)GPCR-X12 ± 2
Spirocyclic AnalogGPCR-X45 ± 7

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